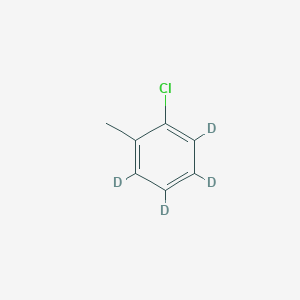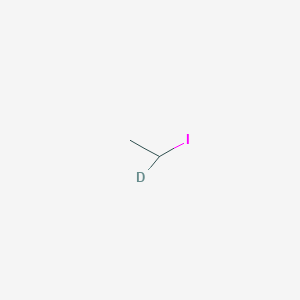
(113C)Prop-1-ene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Prop-1-ene can be synthesized through various methods. One common method involves the thermal cracking of hydrocarbons, where larger hydrocarbons are broken down into smaller ones at high temperatures. Another method is the catalytic dehydrogenation of propane, which involves the removal of hydrogen from propane to form prop-1-ene .
Industrial Production Methods
Industrially, prop-1-ene is primarily produced as a byproduct of ethylene production through steam cracking of hydrocarbons. This process involves heating hydrocarbons to high temperatures in the presence of steam, resulting in the formation of ethylene, prop-1-ene, and other byproducts .
化学反応の分析
Types of Reactions
Prop-1-ene undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of a double bond, prop-1-ene readily participates in addition reactions.
Oxidation: Prop-1-ene can be oxidized to form propylene oxide, a valuable intermediate in the production of various chemicals.
Polymerization: Prop-1-ene can undergo polymerization to form polypropylene, a widely used plastic.
Common Reagents and Conditions
Hydrogenation: Requires a catalyst such as palladium or platinum and is typically carried out at elevated temperatures and pressures.
Halogenation: Involves the use of halogens like chlorine or bromine, often in the presence of a solvent.
Oxidation: Can be carried out using oxidizing agents like oxygen or peroxides.
Major Products
Propane: Formed through hydrogenation.
Dihalides: Formed through halogenation.
Propylene Oxide: Formed through oxidation.
Polypropylene: Formed through polymerization.
科学的研究の応用
Prop-1-ene has numerous applications in scientific research and industry:
Chemistry: Used as a monomer in the production of polypropylene, a versatile plastic used in various applications.
Biology: Prop-1-ene derivatives are used in the synthesis of various biologically active compounds.
Medicine: Prop-1-ene derivatives are used in the development of pharmaceuticals and drug delivery systems.
Industry: Used as a raw material in the production of chemicals such as acrylonitrile, propylene oxide, and cumene.
作用機序
The mechanism of action of prop-1-ene involves its ability to undergo addition reactions due to the presence of a double bond. This double bond can react with various reagents, leading to the formation of different products. For example, in hydrogenation, the double bond reacts with hydrogen in the presence of a catalyst to form propane . In halogenation, the double bond reacts with halogens to form dihalides .
類似化合物との比較
Prop-1-ene can be compared with other alkenes such as ethene (ethylene) and but-1-ene:
Ethene (Ethylene): Ethene is the simplest alkene with the formula C2H4.
But-1-ene: But-1-ene has the formula C4H8 and is used in the production of polybutene and as a comonomer in the production of high-density polyethylene.
Prop-1-ene is unique due to its versatility and wide range of applications in various industries, making it a valuable compound in the petrochemical industry .
特性
IUPAC Name |
(113C)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=[13CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















